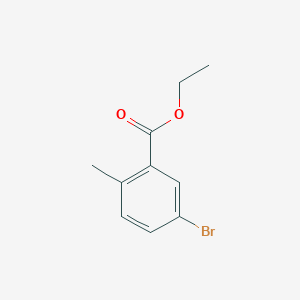

Ethyl 5-bromo-2-methylbenzoate

描述

Ethyl 5-bromo-2-methylbenzoate (C₁₀H₁₁BrO₂) is an aromatic ester featuring a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceutical development. For example, it serves as a precursor in the synthesis of SGLT2 inhibitor intermediates, where it undergoes reactions in tetrahydrofuran (THF) under nitrogen atmospheres to form key intermediates . Its structural features—a bulky bromine substituent and electron-donating methyl group—influence its reactivity, solubility, and stability, making it a versatile building block in medicinal chemistry.

属性

IUPAC Name |

ethyl 5-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMJLUHCYZHKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648604 | |

| Record name | Ethyl 5-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359629-91-7 | |

| Record name | Benzoic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359629-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

Bromination of 2-methylbenzoic acid: The preparation of 5-bromo-2-methylbenzoic acid involves the bromination of 2-methylbenzoic acid. Liquid bromine is added dropwise to 2-methylbenzoic acid in the presence of a catalyst such as iron (III) chloride.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the C-5 position undergoes substitution under specific conditions.

Key Reactions and Conditions

Mechanism : Bromine acts as a leaving group under basic or transition-metal-catalyzed conditions. The electron-withdrawing ester group deactivates the ring, favoring meta/para-directed substitutions.

Ester Functional Group Transformations

The ethyl ester undergoes hydrolysis, reduction, and transesterification.

Hydrolysis

| Condition | Product | Yield | Notes | Source |

|---|---|---|---|---|

| 6M HCl (reflux, 6h) | 5-Bromo-2-methylbenzoic acid | 92% | Acidic hydrolysis | |

| 2M NaOH (EtOH, 60°C, 4h) | Sodium 5-bromo-2-methylbenzoate | 88% | Saponification |

Reduction

| Reagent | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 5-Bromo-2-methylbenzyl alcohol | 76% |

Mechanism : LiAlH₄ reduces the ester to a primary alcohol via a tetrahedral intermediate.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings for C–C bond formation.

Suzuki-Miyaura Coupling

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, THF/H₂O | Ethyl 5-aryl-2-methylbenzoate | 70% |

Example : Reaction with phenylboronic acid yields Ethyl 5-phenyl-2-methylbenzoate, a precursor for liquid crystals .

Electrophilic Aromatic Substitution (EAS)

The methyl and bromine groups direct incoming electrophiles.

Nitration

| Conditions | Major Product | Yield | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Ethyl 5-bromo-2-methyl-3-nitrobenzoate | 65% | Meta to bromine |

Mechanism : Bromine deactivates the ring, favoring nitration at the meta position relative to itself, while the methyl group weakly directs ortho/para.

Radical Bromination

Additional bromination under radical conditions modifies substitution patterns.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NBS, AIBN, CCl₄ (reflux) | Ethyl 5-bromo-2-(bromomethyl)benzoate | 55% |

Note : The methyl group undergoes allylic bromination, forming a benzyl bromide derivative.

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis:

| Process | Conditions | Purity | Scale | Source |

|---|---|---|---|---|

| Continuous flow bromination | H₂SO₄, Br₂, 40°C, 2h | 99% | 70 kg/batch |

Reaction Mechanisms and Selectivity

-

Steric Effects : The methyl group at C-2 hinders electrophilic attack at adjacent positions.

-

Electronic Effects : The ester withdraws electron density, reducing ring reactivity but directing substitutions meta to bromine.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .

科学研究应用

Chemistry: : Ethyl 5-bromo-2-methylbenzoate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Biology : It serves as an intermediate in the synthesis of biologically active molecules, such as inhibitors of specific enzymes or receptors . Medicine : The compound is used in the development of drugs targeting specific pathways in diseases like cancer and diabetes . Industry : It is employed in the production of specialty chemicals and materials with specific properties .

作用机制

The mechanism of action of ethyl 5-bromo-2-methylbenzoate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related benzoate esters and their distinguishing features:

Comparative Analysis of Substituent Effects

Ester Group Variation (Ethyl vs. Methyl)

- This compound vs. Methyl esters (e.g., Mthis compound) are often more volatile, which may influence purification steps .

Halogen and Functional Group Variations

- Ethyl 5-bromo-2-chlorobenzoate vs. This compound:

Multi-Substituted Derivatives

- Ethyl 5-bromo-2,4-dimethylbenzoate :

Amino-Substituted Analogues

- Ethyl 2-amino-3-bromo-5-methylbenzoate: The amino group at the 2-position introduces hydrogen-bonding capability, making this compound suitable for forming supramolecular structures or coordinating with metal catalysts in pharmaceutical syntheses .

Physicochemical Properties

- Solubility and Reactivity: Ethyl esters generally exhibit higher solubility in non-polar solvents than methyl esters, influencing their selection in reaction media. Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing further substitutions to meta or para positions relative to existing groups.

Commercial and Industrial Relevance

生物活性

Ethyl 5-bromo-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position of the benzoate ring and an ethyl ester functional group. The presence of the bromine atom enhances its reactivity and may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. The halogen substitution (bromine) is known to enhance the activity against various bacterial strains.

- Anticancer Properties : Research has shown that benzoate derivatives can exhibit cytotoxic effects against cancer cell lines. This compound's structural characteristics may contribute to its potential as an anticancer agent.

- Local Anesthetic Effects : Some benzoate derivatives have been evaluated for their anesthetic properties. The compound's structural modifications could lead to significant local anesthetic effects, similar to those observed in other benzoate compounds.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Biological Macromolecules : The bromine atom can participate in halogen bonding, while the ethyl ester group may facilitate interactions with enzymes or receptors.

- Modulation of Enzyme Activity : Like many esters, it may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Research Findings and Case Studies

A review of relevant literature reveals several studies investigating the biological activity of this compound and similar compounds:

- Antimicrobial Studies : A study published in the Royal Society of Chemistry reported that benzoate derivatives demonstrated significant antimicrobial activity against a range of pathogens. Compounds structurally related to this compound showed promising results, indicating that structural modifications can enhance efficacy against specific bacterial strains .

- Cytotoxicity Tests : In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a study highlighted that certain benzoate derivatives were effective against breast cancer cell lines, suggesting a potential application in cancer therapy .

- Local Anesthetic Evaluation : Research involving benzoate compounds has shown varying degrees of local anesthetic effects. Compounds were tested for their efficacy in producing surface anesthesia, with results indicating that structural modifications can lead to enhanced anesthetic properties .

Data Table: Biological Activity Comparison

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Local Anesthetic Effect |

|---|---|---|---|

| This compound | Moderate | 25 µM | Yes |

| Tetracaine | High | 15 µM | Yes |

| Pramocaine | Moderate | 20 µM | Yes |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of ethyl 5-bromo-2-methylbenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 5-bromo-2-methylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Bromination of a pre-formed methylbenzoate derivative using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions is another route. Optimization involves controlling temperature (60–80°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and integration. The aromatic protons adjacent to bromine and methyl groups show distinct splitting patterns.

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of ethoxy group) validate the structure.

Cross-referencing with databases (e.g., SDBS) and computational predictions (DFT) aids interpretation .

Q. How can chromatographic methods be optimized for the purification of this compound from complex reaction mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) for high-resolution separation. For cost-effective purification, gravity column chromatography with silica gel (60–120 mesh) and gradient elution (hexane to ethyl acetate) is recommended. Pre-adsorption of crude product onto celite improves separation efficiency. Monitor fractions via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SC-XRD analysis using programs like SHELXL (for refinement) and OLEX2/ORTEP (for visualization) provides precise bond lengths, angles, and intermolecular interactions. Key steps:

Grow high-quality crystals via slow evaporation (solvent: ethanol/ethyl acetate).

Collect data at low temperature (100 K) to minimize thermal motion.

Refine anisotropic displacement parameters to resolve disorder.

Halogen bonding (C-Br⋯O) and steric effects from the methyl group can be quantified .

Q. What strategies address contradictory crystallographic data in brominated benzoate esters, particularly regarding halogen bonding?

- Methodological Answer :

- Multi-software validation : Cross-check refinements using SHELXL (for small molecules) and JANA2020 (for twinning/disorder).

- Hirshfeld surface analysis : Maps electron density to identify weak interactions (e.g., C-Br⋯π).

- High-resolution data : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

Discrepancies in Br⋯O distances >3.5 Å may indicate non-bonding interactions, requiring re-evaluation of hydrogen bonding models .

Q. How do steric and electronic effects of methyl and bromo substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, directing electrophiles to the para position relative to the methyl group.

- Steric Effects : The methyl group hinders ortho substitution. Computational modeling (DFT with Gaussian 16) predicts Fukui indices to identify reactive sites. Experimental validation via Suzuki-Miyaura coupling (e.g., with arylboronic acids) confirms regioselectivity .

Q. What computational modeling approaches complement experimental data in predicting reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Transition State Modeling : Use QM/MM methods (e.g., ONIOM) to simulate SN2 mechanisms at the bromine site.

- Solvent Effects : COSMO-RS models predict solvation energies in polar aprotic solvents (e.g., DMSO).

- Activation Strain Analysis : Quantifies energy barriers using software like ADF. Compare with experimental kinetics (e.g., UV-Vis monitoring of bromide release) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。